molecular formula C8H7N3O B1307258 4-(2-Furyl)pyrimidin-2-amine CAS No. 206564-00-3

4-(2-Furyl)pyrimidin-2-amine

Cat. No.: B1307258
CAS No.: 206564-00-3
M. Wt: 161.16 g/mol
InChI Key: JTOGGBLTIHXWEH-UHFFFAOYSA-N
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Description

4-(2-Furyl)pyrimidin-2-amine is an organic compound with the molecular formula C8H7N3O. It is a heterocyclic compound containing both a furan ring and a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Furyl)pyrimidin-2-amine typically involves the condensation of 2-aminopyrimidine with furfural. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium

Properties

IUPAC Name

4-(furan-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOGGBLTIHXWEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396679
Record name 4-(2-furyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206564-00-3
Record name 4-(2-furyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 3-(dimethylamino)-1-(2-furyl)-2-propen-1-one (5.0 g, 30.3 mmol), guanidine hydrochloride (5.8 g, 60.7 mmol) and potassium carbonate (8.4 g, 60.9 mmol) in N,N-dimethylformamide (50 ml) was stirred at 100° C. for 21 hours. After cooling as it was, the reaction mixture was diluted with ice water (250 ml). The resulting solid was collected by filtration and washed with water, to give the title compound (4.19 g, 86%) as a pale brown solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
250 mL
Type
solvent
Reaction Step Two
Yield
86%

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